Icmt-IN-39

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Icmt-IN-39 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase. This enzyme is involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. The inhibition of isoprenylcysteine carboxyl methyltransferase has been shown to have significant implications in cancer research, particularly in the suppression of proliferation and induction of apoptosis in certain cancer cell lines .

准备方法

The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives, which are then modified to achieve the desired inhibitory properties . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.

Industrial production methods for Icmt-IN-39 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and purity of the final product. This may include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures.

化学反应分析

Icmt-IN-39 undergoes various chemical reactions, primarily focusing on its interaction with isoprenylcysteine carboxyl methyltransferase. The compound is known to inhibit the enzyme by binding to its active site, preventing the methylation of target proteins . This inhibition can lead to a cascade of cellular events, including the disruption of protein localization and function.

Common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The major products formed from these reactions are typically the methylated derivatives of the core structure, which exhibit the inhibitory properties of the compound.

科学研究应用

Icmt-IN-39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, the compound has been shown to induce cell-cycle arrest and apoptosis in pancreatic cancer cells by upregulating p21 and activating BNIP3 . This makes it a promising candidate for the development of new cancer therapies.

In addition to its role in cancer research, this compound is also used in studies involving the Ras signaling pathway. By inhibiting isoprenylcysteine carboxyl methyltransferase, the compound can modulate the activity of Ras proteins, which are critical regulators of cell proliferation and survival . This has implications for the treatment of various Ras-related cancers, including glioblastoma .

作用机制

The mechanism of action of Icmt-IN-39 involves the inhibition of isoprenylcysteine carboxyl methyltransferase, which is responsible for the final step in the prenylation of proteins. This enzyme catalyzes the methylation of the carboxyl group of isoprenylcysteine residues, a modification that is essential for the proper localization and function of many proteins, including Ras .

By inhibiting this enzyme, this compound disrupts the prenylation process, leading to the mislocalization and dysfunction of target proteins. This can result in the suppression of cell proliferation, induction of apoptosis, and other cellular effects that are beneficial in the context of cancer therapy .

相似化合物的比较

Icmt-IN-39 is one of several inhibitors of isoprenylcysteine carboxyl methyltransferase that have been developed for research purposes. Similar compounds include cysmethynil, which was identified as a prototypical inhibitor through high-throughput screening . Other compounds, such as those developed by researchers at Singapore University and Universidad Complutense De Madrid, have been optimized for greater potency and selectivity .

What sets this compound apart from these similar compounds is its specific chemical structure and the resulting inhibitory properties. The compound has been shown to have a very low IC50 value, indicating its high potency as an inhibitor . This makes it a valuable tool for studying the role of isoprenylcysteine carboxyl methyltransferase in various biological processes and for developing potential therapeutic applications.

属性

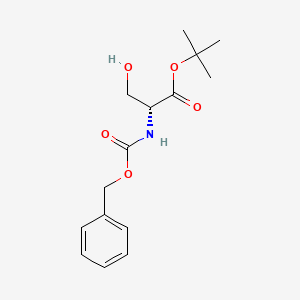

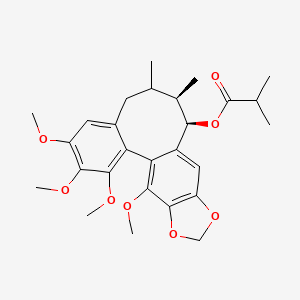

分子式 |

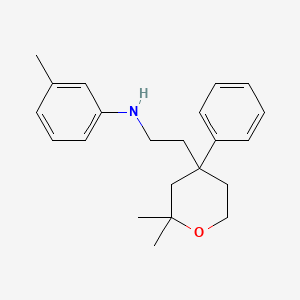

C22H29NO |

|---|---|

分子量 |

323.5 g/mol |

IUPAC 名称 |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methylaniline |

InChI |

InChI=1S/C22H29NO/c1-18-8-7-11-20(16-18)23-14-12-22(19-9-5-4-6-10-19)13-15-24-21(2,3)17-22/h4-11,16,23H,12-15,17H2,1-3H3 |

InChI 键 |

OOHOVJKNQNTSOG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

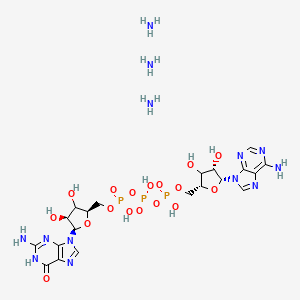

![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)

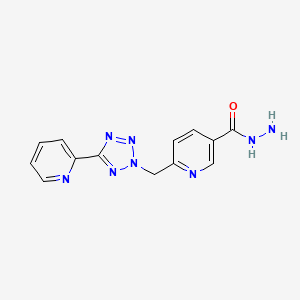

![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)

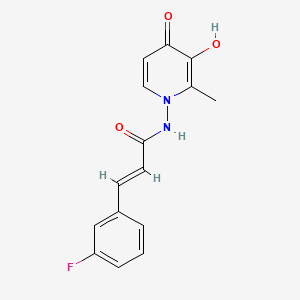

![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)